N-(4-chlorophenethyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide
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Description
N-(4-chlorophenethyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is commonly referred to as CESPA and belongs to the class of piperidine derivatives.
Scientific Research Applications
Antibacterial Potential
Research has shown that acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores exhibit moderate inhibitory activity against several bacterial strains, including Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus , and Bacillus subtilis . These findings suggest potential applications in developing new antibacterial agents. The study conducted by Iqbal et al. (2017) synthesized these compounds and evaluated their antibacterial effectiveness, identifying compounds with significant growth inhibition properties against these pathogens (Iqbal et al., 2017).
Enzyme Inhibition for Therapeutic Applications
Another research avenue explores the enzyme inhibitory activities of these compounds. For instance, Virk et al. (2018) synthesized derivatives and assessed their inhibition potential against enzymes like bovine carbonic anhydrase (bCA-II), acetylcholinesterase (AChE) , and butyrylcholinesterase (BChE) . The study found specific compounds demonstrating significant activity, which highlights the potential therapeutic applications in treating diseases related to enzyme dysfunction (Virk et al., 2018).
Pharmacological Evaluations and Potential Hypoglycemic Agents
Further research into acylamide derivatives has revealed their hypoglycemic activities. Srivastava et al. (1996) conducted studies that found specific compounds to be active hypoglycemic agents, indicating a mode of action similar to sulfonylureas. This opens up potential applications for these compounds in the treatment of diabetes (Srivastava et al., 1996).
properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O4S/c1-29-20-9-11-21(12-10-20)30(27,28)25-15-3-2-4-19(25)16-22(26)24-14-13-17-5-7-18(23)8-6-17/h5-12,19H,2-4,13-16H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFBILRBWLILFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NCCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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